molecular formula C12H11BrN2OS B2490103 N-[(2E)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 1321815-12-6

N-[(2E)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2490103
CAS No.: 1321815-12-6
M. Wt: 311.2
InChI Key: KTDUYCJJISVNSI-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2E)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Microwave-Promoted Synthesis

    A study by Saeed (2009) explored the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, including compounds similar to N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, using microwave irradiation in a solvent-free medium. This method offers a cleaner, more efficient, and faster synthesis process compared to traditional methods (Saeed, 2009).

  • Novel Multicomponent Synthesis

    Hossaini et al. (2017) developed a one-pot, multicomponent synthesis for (4-oxothiazolidine-2-ylidene)benzamide derivatives, which may have relevance in synthesizing similar compounds like N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide (Hossaini et al., 2017).

Biological and Chemical Applications

  • Biological Potency

    Patel and Baldaniya (2016) synthesized a series of triazine derivatives with structures similar to the compound of interest, demonstrating potential antimicrobial activity against various bacteria strains. These findings suggest possible applications in antimicrobial therapies (Patel & Baldaniya, 2016).

  • Cytotoxicity and Antitumor Agents

    Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including compounds structurally related to N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, as potent antitumor agents. The study highlighted their effectiveness in inhibiting tumor growth in vivo, indicating potential applications in cancer therapy (Yoshida et al., 2005).

  • Chemosensors for Cyanide Anions

    Wang et al. (2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions, which could be relevant for environmental monitoring and toxicity studies. Their research demonstrates the potential of benzothiazole-based compounds in detecting hazardous substances (Wang et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. As a general rule, it’s important to handle all chemicals with care and take appropriate safety measures, such as wearing protective clothing and working in a well-ventilated area .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazoles and exploring their potential uses in various fields .

Properties

IUPAC Name

N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-15-10-8(13)3-2-4-9(10)17-12(15)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDUYCJJISVNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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